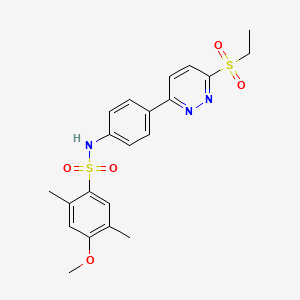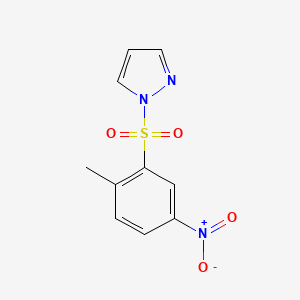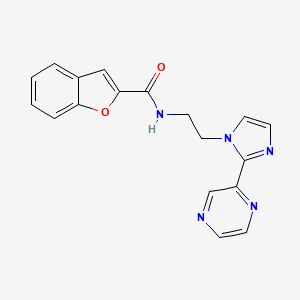
N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-((4-fluorophenyl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-((4-fluorophenyl)thio)acetamide, commonly known as IQ-1S, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and has been synthesized using various methods.
科学的研究の応用
Synthesis and Chemical Properties
Researchers have developed numerous methodologies for synthesizing compounds with structures similar to N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-((4-fluorophenyl)thio)acetamide, demonstrating the chemical versatility and potential for generating novel molecules with diverse biological activities. For example, Klásek et al. (2010) explored the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates, leading to the creation of novel compounds with potential biological applications (Klásek et al., 2010). Similarly, Yurttaş et al. (2020) synthesized new 3,4,5-trisubstituted 1,2,4-triazole derivatives bearing the quinoline ring and evaluated their antimicrobial activity, highlighting the therapeutic potential of these compounds (Yurttaş et al., 2020).
Biological Activities
Research on compounds structurally related to N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-((4-fluorophenyl)thio)acetamide often focuses on their potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. For instance, the study by Sraa Abu-Melha (2021) on imidazothiadiazole analogs demonstrated significant cytotoxic activities against breast cancer cell lines, suggesting the anticancer potential of these compounds (Abu-Melha, 2021). Additionally, Kovalenko et al. (2012) investigated substituted 2-[(2-Oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides for their cytotoxicity and anticancer activity, identifying compounds with promising activity against various cancer cell lines (Kovalenko et al., 2012).
Sensor Applications
The development of chemosensors based on quinoline derivatives highlights another application area. Park et al. (2015) synthesized a chemosensor capable of monitoring Zn2+ concentrations in living cells and aqueous solution with high selectivity and sensitivity, showcasing the potential of quinoline-based compounds in environmental and biological monitoring (Park et al., 2015).
特性
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(2-imidazol-1-ylquinolin-8-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4OS/c21-15-5-7-16(8-6-15)27-12-19(26)23-17-3-1-2-14-4-9-18(24-20(14)17)25-11-10-22-13-25/h1-11,13H,12H2,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHKXGZBVJVTEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)CSC3=CC=C(C=C3)F)N=C(C=C2)N4C=CN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-((4-fluorophenyl)thio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one](/img/structure/B2391150.png)

![2-(2-(Methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2391153.png)
![1-(3-Fluoro-4-methylphenyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2391154.png)
![2-[5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2391157.png)
![2-(3-tosylpropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2391158.png)
![N-(3-Ethoxyspiro[3.3]heptan-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2391159.png)



